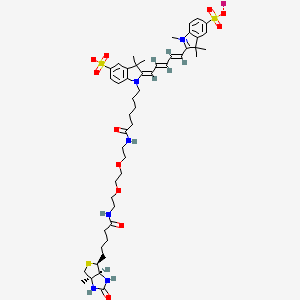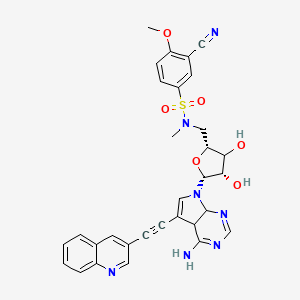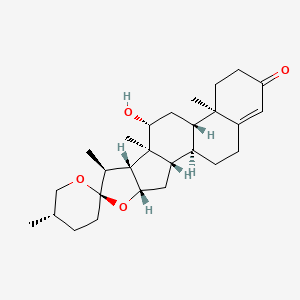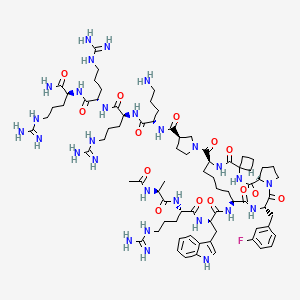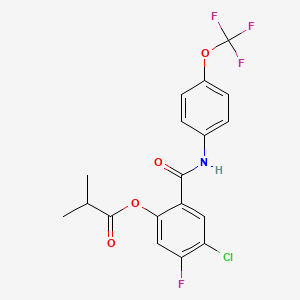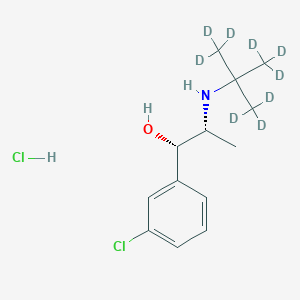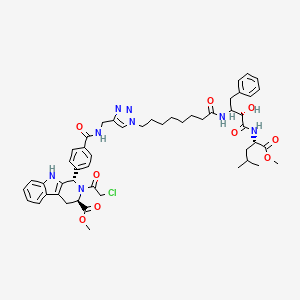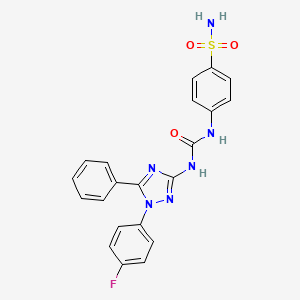
N-Benzylquinine (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylquinine (chloride) is an organic compound belonging to the class of cinchona alkaloids. It is characterized by the presence of a quinoline ring system substituted with a benzyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzylquinine (chloride) can be synthesized through a series of chemical reactions involving quinine and benzyl chloride. The typical synthetic route involves the reaction of quinine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N-Benzylquinine (chloride) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylquinine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzylquinine (chloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Benzylquinine (chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in its antimalarial action, N-Benzylquinine (chloride) inhibits the polymerization of heme, a crucial process for the survival of the malaria parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A naturally occurring cinchona alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Hydroxychloroquine: A hydroxylated derivative of chloroquine with similar therapeutic applications.
Uniqueness
N-Benzylquinine (chloride) is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C27H31ClN2O2 |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
(R)-[(2S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20?,21?,26-,27+,29?;/m0./s1 |
Clé InChI |
JYDIJFKNXHPWBJ-DBULPSDSSA-M |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
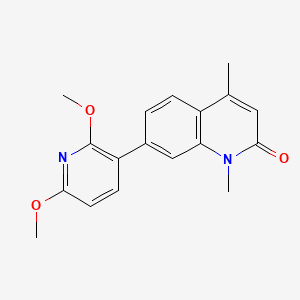
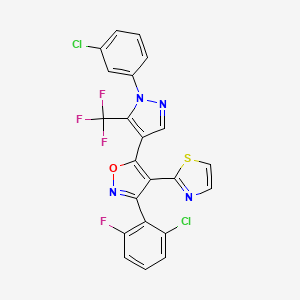
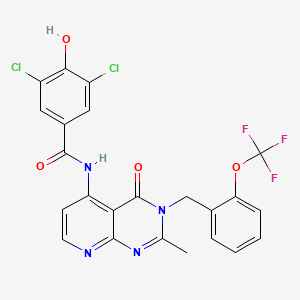
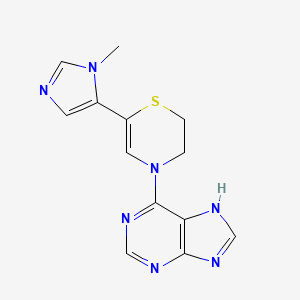
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
